2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the nitration of a pyrazole derivative using nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Agrochemicals: Employed in the development of herbicides and pesticides due to its bioactive properties.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group and trifluoromethyl group contribute to the compound’s ability to form strong interactions with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one: Another compound with a trifluoromethyl group and nitro group, used as an electrophilic trifluoromethylating reagent.
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine: A compound with similar functional groups, used in the synthesis of various agrochemicals.
Uniqueness
2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both a pyrazole ring and a propanoic acid moiety, which confer distinct chemical properties and reactivity. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C7H6F3N3O4 |
---|---|
Molekulargewicht |
253.14 g/mol |
IUPAC-Name |
2-[5-nitro-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C7H6F3N3O4/c1-3(6(14)15)12-5(13(16)17)2-4(11-12)7(8,9)10/h2-3H,1H3,(H,14,15) |
InChI-Schlüssel |
ZXUZRYLZKLRRBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N1C(=CC(=N1)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.